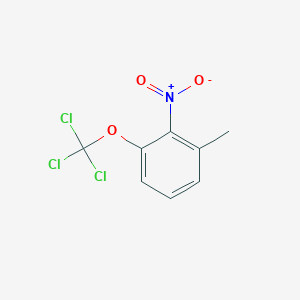
2-Nitro-3-(trichloromethoxy)toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-3-(trichloromethoxy)toluene is an organic compound characterized by the presence of a nitro group, a trichloromethoxy group, and a toluene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(trichloromethoxy)toluene typically involves the nitration of 3-(trichloromethoxy)toluene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and minimize by-products. The use of continuous flow reactors and advanced monitoring systems helps in achieving consistent product quality.
化学反応の分析
Types of Reactions
2-Nitro-3-(trichloromethoxy)toluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as iron and hydrochloric acid.
Substitution: The trichloromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation: The methyl group on the toluene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Amines, thiols, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Amino-3-(trichloromethoxy)toluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Nitro-3-(trichloromethoxy)benzoic acid.
科学的研究の応用
2-Nitro-3-(trichloromethoxy)toluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Environmental Chemistry: The compound’s reactivity is studied to understand its behavior and impact in environmental systems.
作用機序
The mechanism of action of 2-Nitro-3-(trichloromethoxy)toluene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trichloromethoxy group can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The pathways involved include electron transfer processes and nucleophilic attack mechanisms.
類似化合物との比較
Similar Compounds
2-Nitrotoluene: Similar in structure but lacks the trichloromethoxy group.
3-Nitrotoluene: Similar in structure but lacks the trichloromethoxy group.
Benzotrichloride: Contains the trichloromethoxy group but lacks the nitro group.
Uniqueness
2-Nitro-3-(trichloromethoxy)toluene is unique due to the presence of both the nitro and trichloromethoxy groups on the toluene ring
特性
IUPAC Name |
1-methyl-2-nitro-3-(trichloromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO3/c1-5-3-2-4-6(7(5)12(13)14)15-8(9,10)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJMBKZPSGHPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(Cl)(Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
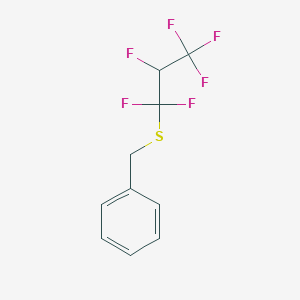
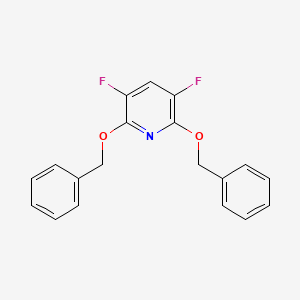
![1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene](/img/structure/B6312059.png)

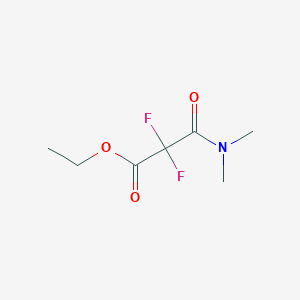
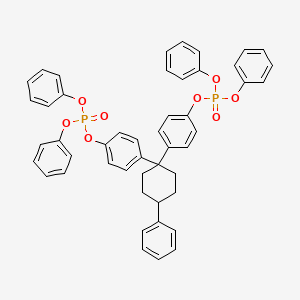
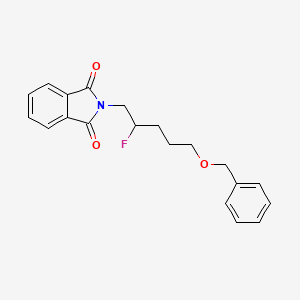
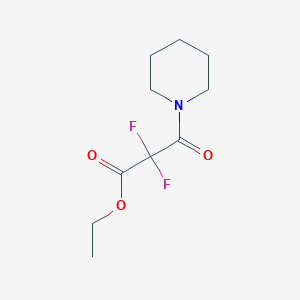
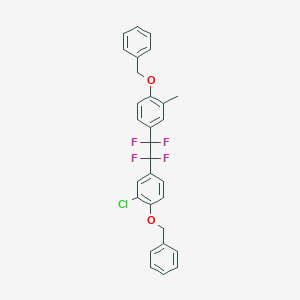
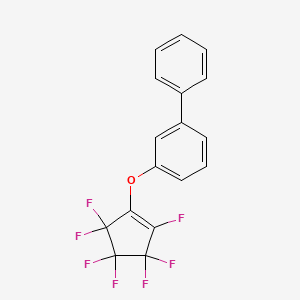
![4,4'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]dibenzoic acid disodium salt](/img/structure/B6312110.png)
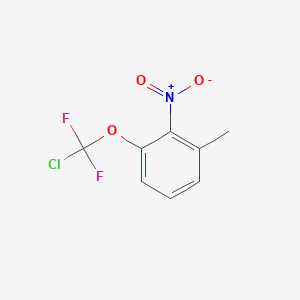
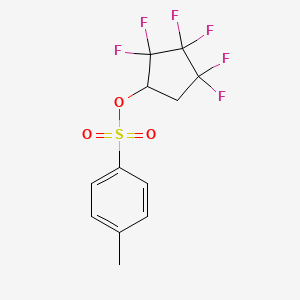
![2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione](/img/structure/B6312135.png)
